

# The Discovery and Synthesis of ML786 Dihydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	ML786 dihydrochloride	
Cat. No.:	B609181	Get Quote

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#### **Abstract**

ML786 dihydrochloride, also known as BGB659, has emerged as a potent and orally bioavailable inhibitor of Raf kinases, a critical node in the MAPK/ERK signaling pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of ML786 dihydrochloride. It is intended to serve as a comprehensive resource, detailing the scientific journey from initial compound design to its evaluation in cancer models. This document includes a summary of its biological activity, detailed experimental protocols for its synthesis and key biological assays, and a visualization of its mechanism of action.

### **Discovery and Optimization**

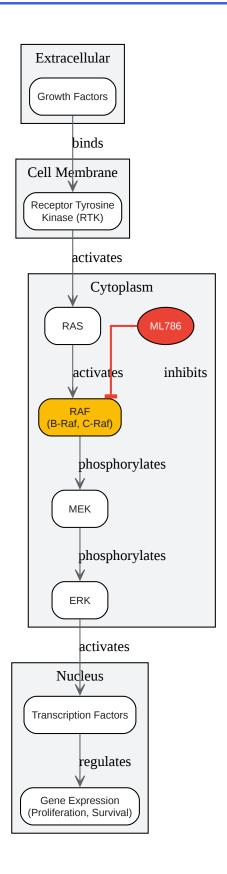
The discovery of **ML786 dihydrochloride** was the result of a structure-based drug design and optimization program aimed at identifying potent and orally bioavailable inhibitors of Raf kinases. The primary publication by Gould et al. in the Journal of Medicinal Chemistry (2011) details the optimization of a series of tetrahydronaphthalene-derived compounds. This effort focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of ML786.



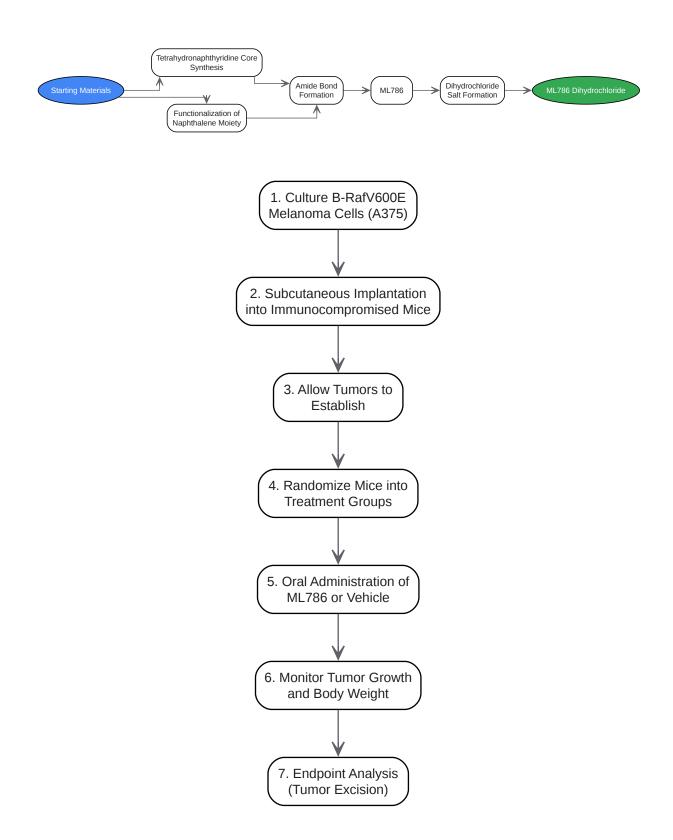
# Mechanism of Action: Targeting the MAPK/ERK Pathway

ML786 is a potent inhibitor of Raf kinases, including B-Raf, C-Raf, and the oncogenic B-RafV600E mutant. By binding to the ATP-binding site of these kinases, ML786 blocks their catalytic activity. This, in turn, prevents the phosphorylation and activation of downstream MEK kinases, leading to the inhibition of ERK phosphorylation (pERK) and the subsequent suppression of cellular proliferation in cancer cells harboring B-Raf mutations.









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